molecular formula C10H7FO3 B2716839 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 97070-45-6

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2716839
CAS No.: 97070-45-6
M. Wt: 194.161
InChI Key: CIYZSGNYEIUQSB-UHFFFAOYSA-N
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Description

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative . It has a molecular weight of 194.16 .


Synthesis Analysis

The synthesis of coumarin systems, including this compound, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst . A specific synthesis method involves the Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H7FO3/c1-5-7-3-2-6 (12)4-8 (7)14-10 (13)9 (5)11/h2-4,12H,1H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 194.16 .

Scientific Research Applications

Fluorescence Properties and Sensor Applications

  • Fluorescence in Protic Environments

    The compound 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, similar in structure to 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one, exhibits notable fluorescence properties. It is almost non-fluorescent in aprotic solvents but shows strong fluorescence at long wavelengths in protic solvents. This characteristic makes it a potential candidate for developing new fluorogenic sensors (Uchiyama et al., 2006).

  • Metal Interaction Properties

    Research on similar compounds like racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one has demonstrated their potential in fluorescence spectroscopy, particularly in detecting metals. These studies highlight the substituent-dependent effects on fluorescence and metal interaction properties, suggesting potential applications in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Medical and Biological Applications

  • Antimicrobial Activities

    Derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl, structurally similar to this compound, have been found to exhibit moderate to excellent antimicrobial activities against various bacterial and fungal strains. This highlights their potential as promising lead compounds in antimicrobial drug development (Mannam et al., 2020).

  • Fluorescent Probes in Molecular Biology and Medicine

    The synthesis of 3-hetaryl substituted coumarin derivatives, like 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, indicates their utility as fluorescent probes. This application is significant in molecular biology and medicine, where these compounds could be used in various diagnostic and therapeutic techniques (Deligeorgiev et al., 2008).

Chemical Synthesis and Material Science

  • Synthesis of Chiral Fluoro-Containing Compounds

    Research has developed conditions for the synthesis of chiral 4-fluoropolyhydro-2H-chromenes from monoterpenoid alcohols. This process shows potential for creating fluoro-containing compounds in good yields, which could have applications in various chemical industries (Mikhalchenko et al., 2016).

  • Novel Catalyst Synthesis

    Novel synthesis methods using biogenic ZnO nanoparticles have been developed for derivatives of 4-hydroxy-2H-chromen-2-one. These compounds show potential in antioxidant activities and as corrosion inhibitors, indicating their usefulness in material science and industrial applications (Kumar et al., 2022).

Mechanism of Action

Properties

IUPAC Name

3-fluoro-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZSGNYEIUQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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